molecular formula C18H22Si B8095957 tris(cyclohexa-2,5-dien-1-yl)silane

tris(cyclohexa-2,5-dien-1-yl)silane

Cat. No.: B8095957
M. Wt: 266.5 g/mol
InChI Key: WFCCDJHNKLUMJE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tri(2,5-cyclohexadienyl)silane typically involves the reaction of an alkene with a silicon-based reagent in the presence of a catalyst. One common method involves charging a Schlenk tube with an alkene and a silicon-based reagent, followed by the addition of a catalyst such as B(C6F5)3 . The reaction proceeds smoothly under controlled conditions, resulting in the formation of tri(2,5-cyclohexadienyl)silane. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Scientific Research Applications

tris(cyclohexa-2,5-dien-1-yl)silane has a wide range of applications in scientific research. In chemistry, it is used as a stable and easy-to-handle surrogate for monosilane, facilitating various synthetic processes . In biology and medicine, the compound’s unique properties make it a valuable tool for studying silicon-based reactions and their potential applications in drug development. In industry, tri(2,5-cyclohexadienyl)silane is used in the production of multisubstituted silanes, which have applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of tri(2,5-cyclohexadienyl)silane involves the transfer of an allylic hydride from the cyclohexa-2,5-dienyl groups to form an Si-H bond-substituted silane. This process is catalyzed by B(C6F5)3, which facilitates the replacement of the cyclohexa-2,5-dienyl moieties with Si-H bonds. The resulting monosilane can then participate in further chemical reactions, such as hydrosilylation, where it adds across double bonds in alkenes to form organosilanes.

Comparison with Similar Compounds

tris(cyclohexa-2,5-dien-1-yl)silane is unique in its stability and ease of handling compared to other silicon-based compounds. Similar compounds include monosilane (SiH4), which is highly pyrophoric and toxic, making it difficult to handle. Other related compounds include various multisubstituted silanes, which may have different substituents attached to the silicon atom. This compound stands out due to its ability to generate monosilane in situ, providing a safer and more convenient alternative for synthetic applications.

Properties

IUPAC Name

tri(cyclohexa-2,5-dien-1-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h4-19H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCCDJHNKLUMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C=C1)[SiH](C2C=CCC=C2)C3C=CCC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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